4-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine
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Overview
Description
4-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine is a heterocyclic compound that features both an indole and a triazine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The indole ring is a common structural motif in many natural products and pharmaceuticals, while the triazine ring is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine typically involves the reaction of an indole derivative with a triazine precursor. One common method is the cyclization of an appropriate hydrazone with a triazine derivative under acidic or basic conditions. For example, a hydrazone can be heated in the presence of a triazine derivative to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are environmentally friendly can be considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The triazine ring can be reduced to form dihydrotriazine derivatives.
Substitution: Both the indole and triazine rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenated reagents and organometallic compounds are often used for substitution reactions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Dihydrotriazine derivatives.
Substitution: Various substituted indole and triazine derivatives depending on the reagents used.
Scientific Research Applications
4-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. For example, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The indole ring can interact with aromatic amino acids in proteins, while the triazine ring can form hydrogen bonds with polar residues .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
2,4,6-triaminotriazine: A triazine derivative with similar chemical properties.
Indole-3-carbinol: A bioactive compound found in cruciferous vegetables.
Uniqueness
4-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine is unique due to the combination of the indole and triazine rings, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to compounds with only one of these rings .
Properties
IUPAC Name |
4-(2,3-dihydroindol-1-yl)-1,3,5-triazin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5/c12-10-13-7-14-11(15-10)16-6-5-8-3-1-2-4-9(8)16/h1-4,7H,5-6H2,(H2,12,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAFAFDOURGYKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=NC=NC(=N3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50424196 |
Source
|
Record name | 4-(2,3-Dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50424196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
879615-84-6 |
Source
|
Record name | 4-(2,3-Dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50424196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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